molecular formula C22H16O8 B3012938 Methyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate CAS No. 859110-55-7

Methyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate

Cat. No. B3012938
CAS RN: 859110-55-7
M. Wt: 408.362
InChI Key: MKNNBJQEJSGPLL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with specific reagents and conditions. For instance, the synthesis of carbon-14 labeled methyl 2-chloro-2-oxoacetate is achieved through a two-step process starting from carbon-14 labeled dimethyl oxalate, involving treatment with aqueous base and reaction with oxalyl chloride, resulting in a stable and easy-to-use reagent for further synthetic manipulations . Similarly, the synthesis of iminothiazolidin-4-one acetate derivatives is performed via cyclocondensation of 1-aroyl-3-aroylthioureas with dimethylacetylene dicarboxylate in methanol at room temperature . These methods suggest that the synthesis of complex methyl esters like the compound of interest may also involve multi-step reactions and specific reagents to achieve the desired structure.

Molecular Structure Analysis

The molecular structure of related compounds is characterized using various spectroscopic techniques and, in some cases, confirmed by X-ray crystallography. For example, the structure of one of the iminothiazolidin-4-one acetate derivatives was confirmed by X-ray crystallography . The crystal structure of another compound, methyl (Z)-2-[4-({[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy}methyl)phenyl]-2-(methoxyimino)acetate, was determined, indicating the presence of a Z-configuration in the molecule . These findings highlight the importance of structural analysis in understanding the configuration and conformation of complex organic molecules.

Chemical Reactions Analysis

The papers describe various chemical reactions involving methyl esters. For example, the reaction of methyl 2-(1-oxo-2,3,4,9-tetrahydro-1H-carbazol-2-yl)oxoacetates with hydroxylamine hydrochloride and other reagents leads to the formation of different products depending on the reaction conditions . These reactions demonstrate the reactivity of the carbonyl group in methyl esters and their potential to undergo transformations to form new heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are influenced by their molecular structures. For instance, the oxadiazole ring in methyl 2-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenylacetate forms a small dihedral angle with the directly bonded benzene ring, affecting the compound's overall geometry . The stability and ease of use of carbon-14 labeled methyl 2-chloro-2-oxoacetate suggest favorable physical properties for synthetic applications . The fungicidal activity of certain methyl esters indicates their potential for practical applications in agriculture .

Scientific Research Applications

  • Synthesis and Antibacterial Activity : A study by Parameshwarappa et al. (2009) involved synthesizing innovative compounds starting from a related compound, ethyl 2-(4-methyl-2-oxo-2H-chromone-7-yloxy)acetate. These compounds were screened for antibacterial and antifungal activities, indicating potential applications in antimicrobial research (Parameshwarappa et al., 2009).

  • Crystal Structure Analysis : Research by Palusiak et al. (2004) on isochroman derivatives, similar in structure to the compound , focused on their crystalline properties. These studies can be crucial in understanding the physical and chemical properties of such compounds (Palusiak et al., 2004).

  • Antiallergic Agent Research : Ellis and Shaw (1972) synthesized chromones with nitrile groups, leading to compounds with significant antiallergic properties. Such research is vital for developing new antiallergic medications (Ellis & Shaw, 1972).

  • Photopolymerization Research : Guillaneuf et al. (2010) conducted research on a compound with a chromophore group for potential use in photoinitiated polymerization processes, highlighting the compound's relevance in materials science (Guillaneuf et al., 2010).

  • Antinociceptive Activity Study : A study by Kirillov et al. (2015) focused on synthesizing derivatives of 2-oxochromane-3-carboxylic acid, which exhibited antinociceptive (pain-relieving) activity, suggesting potential applications in pain management research (Kirillov et al., 2015).

  • Fungicidal Activity Research : Lv et al. (2015) synthesized oxime ether derivatives containing 1-aryl-3-oxypyrazoles, demonstrating significant fungicidal activities. This suggests potential applications in agriculture and fungicide development (Lv et al., 2015).

  • Photophysical Properties Study : Kim et al. (2021) researched methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate, focusing on its photophysical properties. This kind of research is important in the field of photochemistry and materials science (Kim et al., 2021).

Future Directions

The future directions for research on “Methyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate” and similar compounds could involve further exploration of their antimicrobial activity , as well as potential applications in other areas of medicinal chemistry.

properties

IUPAC Name

methyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O8/c1-26-17-5-3-4-12-8-16(22(25)30-21(12)17)15-10-19(23)29-18-9-13(6-7-14(15)18)28-11-20(24)27-2/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKNNBJQEJSGPLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C3=CC(=O)OC4=C3C=CC(=C4)OCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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